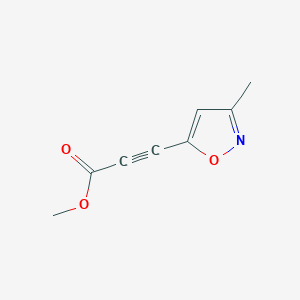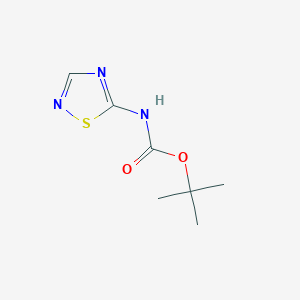
Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” is a chemical compound with the CAS Number: 2137579-32-7 . Its molecular weight is 165.15 and its IUPAC name is methyl 3-(3-methylisoxazol-5-yl)propiolate . The compound is also known by the synonym "Methyl 3-(3-methylisoxazol-5-yl)propiolate" .
Molecular Structure Analysis
The InChI code of the compound is 1S/C8H7NO3/c1-6-5-7 (12-9-6)3-4-8 (10)11-2/h5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C8H7NO3 . Its molecular weight is 165.15 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Downstream Processing in Bioproduction
One study discusses the challenges and perspectives in the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which have a wide range of applications. The separation technologies mentioned, such as aqueous two-phase extraction and pervaporation, could be relevant to the purification processes of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate if produced biologically (Zhi-Long Xiu & A. Zeng, 2008).
Flavor Compounds in Foods
Another paper reviews the production and breakdown pathways of branched aldehydes, which are key flavor compounds in food. This research highlights the metabolic conversions and the impact of microbial and food composition on flavor compound formation. While not directly related, the methodology and analysis could provide insights into the flavor-related applications or biosynthesis pathways of oxazole derivatives (B. Smit, W. Engels, & G. Smit, 2009).
Synthesis and Applications of Heterocycles
The synthesis and applications of various heterocycles, including oxazoles, have been a subject of research. For instance, synthetic utilities of o-phenylenediamines for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines are discussed, demonstrating the versatility of heterocyclic compounds in chemical synthesis and their potential relevance to this compound (M. Ibrahim, 2011).
Methane Mitigation in Sustainable Farming
Research on 3-Nitrooxypropanol, a methane mitigant, highlights its role in reducing greenhouse gas emissions from ruminants. This demonstrates the impact of chemical compounds on environmental and agricultural sustainability, which may inspire research into the environmental applications of this compound (J. Marco-Contelles, 2023).
Safety and Hazards
Zukünftige Richtungen
The future directions of research on “Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” and similar compounds could involve exploring their potential biological activities, as oxazole derivatives have been found to exhibit a wide spectrum of biological activities . Further studies could also focus on optimizing their synthesis methods and investigating their chemical reactions in more detail.
Eigenschaften
IUPAC Name |
methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-5-7(12-9-6)3-4-8(10)11-2/h5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAXKTNCUCRAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C#CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine](/img/structure/B2869742.png)

![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)

![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2869746.png)


![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2869761.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)